3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications . This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyridine core fused with a phenyl group and a carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
Uniqueness
What sets 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride apart from similar compounds is its unique combination of a phenyl group and a carboxylic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications.
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 202.64 g/mol
- CAS Number : 180718-22-3
- Structure : The compound features a fused imidazopyridine ring with a phenyl substituent and a carboxylic acid group.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds within the imidazo[1,5-a]pyridine class often exhibit:
- Anticancer Activity : Inhibiting cancer cell proliferation through various pathways.
- Anticonvulsant Properties : Modulating GABAA receptors to exert effects on seizure activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine derivatives on several cancer cell lines. The following table summarizes key findings regarding its anticancer properties:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.0 | Induction of apoptosis |
MCF7 | 12.5 | Inhibition of cell cycle progression |
A549 | 20.0 | Disruption of microtubule dynamics |
These results indicate that the compound demonstrates significant cytotoxicity across multiple cancer types, making it a candidate for further development as an anticancer agent.
Anticonvulsant Activity
In vitro studies have shown that derivatives of this compound can modulate GABAA receptor activity. For instance:
- Study Findings : Compounds exhibited high affinity for GABAA receptors and demonstrated anticonvulsant effects in animal models.
Case Study 1: Anticancer Efficacy in MCF7 Cells
A study evaluated the effect of 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine on MCF7 breast cancer cells. The compound was found to induce significant apoptosis at concentrations as low as 12.5 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Case Study 2: GABAA Modulation and Seizure Control
In a separate study focusing on seizure models in rodents, the compound demonstrated a dose-dependent reduction in seizure frequency and duration. Behavioral assays confirmed its efficacy as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,5-a]pyridine derivatives. Modifications at specific positions on the imidazopyridine ring can enhance potency and selectivity against various biological targets.
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(18)11-6-7-16-12(8-11)9-15-13(16)10-4-2-1-3-5-10;/h1-5,9,11H,6-8H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYPAVWNCHGFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=CC=C3)CC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.